molecular formula C33H30FNO4 B016615 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide CAS No. 163217-67-2

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide

Cat. No.: B016615
CAS No.: 163217-67-2
M. Wt: 523.6 g/mol
InChI Key: GQGGAQUHBXLZMT-UHFFFAOYSA-N
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Description

Chemical Identity: This compound (CAS 163217-67-2) is a synthetic intermediate in the production of atorvastatin calcium trihydrate, a widely prescribed HMG-CoA reductase inhibitor for treating hypercholesterolemia . Its molecular formula is C₃₃H₃₀FNO₄, with a molecular weight of 528.564 g/mol . Structurally, it features a 4-fluorophenyl group, a phenyl-ethyl ketone moiety, and a benzyloxy-substituted phenylamide group, which collectively influence its reactivity and role in multistep syntheses.

Functional Role:
As a Stage-2 intermediate in atorvastatin synthesis, it reacts with hydrogenated precursors in the presence of pivalic acid and cyclohexane to form advanced intermediates en route to the final drug . Its benzyloxy group enhances solubility in organic solvents like isopropyl alcohol (IPA), critical for reaction efficiency .

Commercial Availability: Santa Cruz Biotechnology markets this compound (Product Code: sc-223329) at $300.00/5 mg, emphasizing its use in pharmaceutical research and quality control .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGAQUHBXLZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443609
Record name N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-67-2
Record name 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-phenyl-N-[4-(phenylmethoxy)phenyl]benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

As an intermediate of Atorvastatin, this compound likely shares a similar mode of action. Atorvastatin competitively inhibits HMG-CoA reductase, which converts HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the amount of cholesterol produced in the liver, leading to a decrease in total cholesterol levels in the blood.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.

Result of Action

The primary result of the compound’s action is a reduction in cholesterol synthesis, leading to decreased levels of total cholesterol in the blood. This can help prevent the formation of cholesterol plaques in the arteries, reducing the risk of heart disease and stroke.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions

Biological Activity

The compound 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide , also known by its CAS number 125971-96-2 , is a synthetic derivative with potential pharmacological applications. Its structure suggests it may exhibit diverse biological activities, particularly in the realm of medicinal chemistry, where it is recognized as an intermediate in the synthesis of statins, specifically atorvastatin.

  • Molecular Formula: C26H24FNO3
  • Molecular Weight: 417.47 g/mol
  • Melting Point: 196–198 °C
  • Boiling Point: Predicted at 631.4 ± 55.0 °C

Biological Activity Overview

Research indicates that this compound may possess significant biological properties, including:

  • Antihyperlipidemic Effects : As an intermediate in atorvastatin synthesis, it is associated with cholesterol-lowering effects.
  • Antioxidant Activity : Compounds of similar structure have shown potential in scavenging free radicals and protecting against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

Antihyperlipidemic Activity

Atorvastatin and its derivatives are well-documented for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The compound's structural features, particularly the fluorophenyl group, may enhance its bioactivity and selectivity towards this target.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit antioxidant properties through mechanisms such as:

  • Scavenging of DPPH radicals.
  • Reducing power assays indicating electron donation capabilities.
    These activities suggest that the compound could mitigate oxidative damage, which is implicated in various diseases.

Antimicrobial Activity

Research into similar compounds has shown:

  • Effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Potential activity against fungal pathogens, indicating a broad spectrum of antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntihyperlipidemicHMG-CoA reductase inhibition
AntioxidantDPPH radical scavenging
AntimicrobialInhibition of bacterial and fungal growth

Case Study: Antioxidant Evaluation

In a study evaluating the antioxidant potential of structurally similar compounds:

  • Methodology : DPPH radical scavenging assay was employed.
  • Results : Compounds showed significant scavenging activity with IC50 values indicating strong antioxidant properties.

Scientific Research Applications

Antihyperlipidemic Activity

As a synthetic derivative and an intermediate in the synthesis of atorvastatin, this compound plays a crucial role in lowering cholesterol levels. Atorvastatin is a widely used statin that inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. The compound's structural characteristics enhance its bioactivity and selectivity towards this target, making it significant in treating hyperlipidemia .

Antioxidant Properties

Research indicates that compounds with similar structures may exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. This property is essential in developing therapeutic agents aimed at preventing oxidative damage linked to various diseases .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This potential makes it a candidate for further investigation in the development of new antibiotics or antimicrobial agents .

Case Study 1: Cholesterol-Lowering Efficacy

In a study evaluating the efficacy of atorvastatin derivatives, researchers found that compounds similar to 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid demonstrated significant reductions in LDL cholesterol levels in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological effects .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capabilities of various statin derivatives, including this compound. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in neuroprotective therapies .

Case Study 3: Antimicrobial Screening

In vitro tests conducted on derivatives of atorvastatin revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This study emphasizes the need for further exploration into the antimicrobial potential of statin-related compounds .

Comparison with Similar Compounds

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

  • Molecular Formula: C₂₆H₂₄FNO₃ (MW: 417.47 g/mol) .
  • Key Difference : Replaces the (4-benzyloxy-phenyl)amide group with a simple phenylamide , reducing steric hindrance and altering solubility.
  • Application : Used as an impurity reference standard for atorvastatin, highlighting its role in regulatory compliance .
  • Commercial Data : Sold by CymitQuimica (Product Code: MM0400.03) as a "neat" compound for analytical testing .

N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide

  • CAS : 163217-66-1 .
  • Structural Contrast: Features a benzilidene (diketone) group instead of the pentanoic acid backbone, altering reactivity in condensation reactions.
  • Utility : Primarily used in heterocyclic synthesis (e.g., pyridazines) rather than statin production .

Isotopic Derivatives

Deuterated Version: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

  • CAS : 1020719-43-0 .
  • Isotopic Labeling : Incorporates five deuterium atoms (d5) on the phenyl ring, enabling tracking via mass spectrometry (MS) or NMR in metabolic studies .
  • Commercial Source: Santa Cruz Biotechnology offers 1 mg for $330.00 (Product Code: sc-223326), targeting pharmacokinetic research .
  • Advantage Over Non-Deuterated Form: Allows precise quantification of metabolic pathways without radioactive labels .

Process-Related Intermediates

Stage-3 Hydrolysis Product

  • Structure: Generated by hydrolyzing the pentanoic acid moiety of the parent compound .
  • Role : Facilitates purification before calcium acetate-mediated crystallization into atorvastatin calcium .

2-[2-(4-Fluoro-phenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid phenylamide

  • CAS : 125971-96-2 .
  • Application : Reacts with tertiary butyl carbazate to synthesize pyrrolo[1,2-b]pyridazines , demonstrating versatility beyond statin synthesis .
  • Reactivity : The absence of a benzyloxy group accelerates carbazate condensation kinetics compared to the parent compound .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Application Price (per mg) Source
Target Compound (4-Benzyloxy-phenyl)-amide 163217-67-2 C₃₃H₃₀FNO₄ 528.56 Atorvastatin intermediate $60.00 Santa Cruz
Phenylamide Analog 125971-96-2 C₂₆H₂₄FNO₃ 417.47 Impurity reference, heterocyclic synthesis N/A CymitQuimica
Deuterated (d5) Version 1020719-43-0 C₃₃H₂₅D₅FNO₄ 533.62 Metabolic tracing $330.00 Santa Cruz
N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide 163217-66-1 C₂₈H₂₅NO₃ 435.50 Pyridazine synthesis $72.00 Santa Cruz

Preparation Methods

Nucleophilic Substitution with Halo Ketones

The primary route involves reacting 2-halo-1-(4-fluorophenyl)-2-phenone (halogen = Cl, Br) with 4-methyl-3-oxo-N-(4-benzyloxyphenyl)pentamide under basic conditions.

Reaction Mechanism

The halogen atom in the halo ketone acts as a leaving group, enabling nucleophilic attack by the amide’s enolate. This forms a carbon-carbon bond between the ketone and amide moieties, followed by keto-enol tautomerization to stabilize the product.

Optimized Conditions (Patent US8163959B2)

  • Solvent : Polar aprotic solvents (e.g., DMF, methanol) or ethanol.

  • Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Temperature : 60–80°C for 6–12 hours.

SolventBaseYield (%)Impurities (%)Diastereomer Ratio
DMFCs₂CO₃75253:1
MethanolK₂CO₃701>20:1
EthanolCs₂CO₃820.8>25:1

Data from demonstrates that ethanol with Cs₂CO₃ maximizes yield (82%) and diastereoselectivity while minimizing impurities (0.8%).

Preparation of the Pentamide Intermediate

The amide component, 4-methyl-3-oxo-N-(4-benzyloxyphenyl)pentamide , is synthesized via a solvent-free condensation:

  • Reactants : Methyl 4-methyl-3-oxopentanoate and 4-benzyloxyaniline.

  • Conditions : Heating at 100–120°C for 2–4 hours in pyridine or lutidine.

  • Yield : 89–92% with >99% purity.

This method eliminates chromatographic purification, reducing production costs.

Deuterium Incorporation Strategies

The deuterated variant substitutes the phenyl group with a pentadeuteriophenyl moiety (C₆D₅). This is achieved by:

  • Using deuterated starting materials (e.g., benzene-d₆) in Friedel-Crafts acylation to synthesize 2-bromo-1-(4-fluorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)ethanone .

  • Maintaining deuterium integrity by avoiding protic solvents during subsequent reactions.

Impurity Profiling and Control

Major Impurities

  • O-Alkylated byproduct : Forms via competing alkoxylation of the enolate (mass spec: m/z 417–418).

  • Diastereomers : Arise from incomplete stereocontrol during nucleophilic substitution.

Mitigation Strategies

  • Solvent polarity : Higher polarity (e.g., ethanol) suppresses O-alkylation.

  • Base strength : Strong bases (e.g., Cs₂CO₃) enhance enolate formation, favoring the desired pathway.

Applications in Heterocyclic Synthesis

The compound serves as a precursor for pyrrolo[1,2-b]pyridazines , synthesized via:

  • Step 1 : Reaction with tert-butyl carbazate to form a carbamate intermediate.

  • Step 2 : Condensation with chalcones (α,β-unsaturated ketones) under acidic conditions.

This method provides access to fluorescent heterocycles with potential applications in optoelectronics .

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Multi-step synthesis routes involving Friedel-Crafts acylation or amidation reactions are commonly employed. For example, coupling the fluorophenyl-oxoethyl intermediate with the benzyloxy-phenylamide moiety under anhydrous conditions (e.g., DCM/DMF, 0–5°C) can minimize side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC (Rf ~0.4–0.6) and confirming intermediates via 1^1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) is critical .

Q. How can researchers characterize the structural integrity of this compound to confirm its identity?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • 1^1H/13^{13}C NMR: Identify aromatic protons (δ 7.0–8.1 ppm), ketone carbonyls (δ ~190–210 ppm), and amide NH signals (δ ~8–10 ppm) .
  • FT-IR: Confirm carbonyl stretches (C=O at ~1680–1750 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ expected within ±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity in different assay systems?

  • Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding).

  • In vitro: Compare activity in cell-free enzymatic assays (e.g., fluorogenic substrates) vs. cell-based assays (e.g., HEK293 or primary cells). Include controls for membrane permeability (e.g., ATP levels, cytotoxicity assays) .
  • In vivo: Evaluate pharmacokinetics (plasma half-life, tissue distribution) and pharmacodynamics (dose-response in animal models) to correlate bioactivity with bioavailability .
  • Structural Modifications: Synthesize analogs (e.g., replacing the benzyloxy group with methoxy or halogenated variants) to assess structure-activity relationships (SAR) .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH Stability: Incubate the compound in buffers (pH 1.2–7.4, 37°C) and quantify degradation via HPLC (C18 column, UV detection at λ = 254 nm) .
  • Thermal Stability: Monitor decomposition at elevated temperatures (40–80°C) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
  • Light Sensitivity: Expose to UV/visible light and track photodegradation products via LC-MS .

Q. How can researchers investigate the compound’s interaction with target proteins using computational and experimental approaches?

  • Methodological Answer: Combine docking simulations (AutoDock Vina, Schrödinger) with experimental validation:

  • Molecular Dynamics (MD): Simulate binding to active sites (e.g., kinase domains) over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with fluorophenyl groups) .
  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD_D) by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer:

  • Assay Conditions: Compare buffer composition (e.g., divalent cations, ATP levels), incubation time, and temperature .
  • Compound Purity: Verify purity (>95% via HPLC) and solubility (DMSO stock concentration, sonication for dispersion) .
  • Statistical Analysis: Apply ANOVA or non-linear regression (GraphPad Prism) to assess variability between replicates or labs .

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